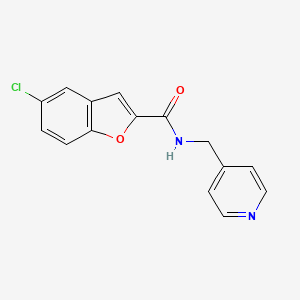![molecular formula C15H17NO4 B6647112 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as BOC-3-Oxa-Glu or BOG, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an oxazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用机制
The mechanism of action of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves its binding to glutamate receptors, specifically the AMPA subtype. This binding results in the modulation of the receptor's activity, leading to changes in synaptic transmission and plasticity. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to enhance the activity of AMPA receptors, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity. In addition, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu in lab experiments is its specificity for AMPA receptors. This allows researchers to study the role of these receptors in various biological processes with a high degree of precision. However, one limitation of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is its short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are many potential future directions for research involving 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu may be useful in developing new treatments for these diseases by modulating the activity of glutamate receptors. Another area of interest is the development of new compounds based on the structure of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu, which may have even greater specificity and potency for glutamate receptors. Overall, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is a valuable tool for scientific research and has the potential to lead to new insights into the role of glutamate receptors in various biological processes.
合成方法
The synthesis of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves the reaction of 4-Butylphenol with 3-bromo-1-chloropropane to form 4-Butylphenyl 3-bromopropyl ether. This intermediate is then reacted with sodium hydride and 2-oxazoline to form 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
科学研究应用
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been used in a variety of scientific research applications, including neurobiology, pharmacology, and biochemistry. It has been shown to modulate the activity of glutamate receptors, which are involved in many important physiological processes, including learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been used to study the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-[(4-butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)19-10-13-9-14(15(17)18)16-20-13/h5-9H,2-4,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZEJOENYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)
![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)